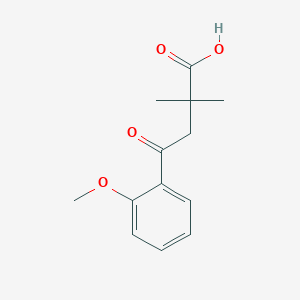
N-methyl-N-phenylpiperidin-4-amine
Übersicht
Beschreibung
N-methyl-N-phenylpiperidin-4-amine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : N-methyl-N-phenylpiperidin-4-amine is synthesized through reductive amination processes. For example, the reductive amination of 4-phenyl-4-oxobutanal and 5-phenyl-5-oxopentanal with (S)-valine methyl ester using sodium cyanoborohydride leads to the formation of N-substituted phenylpiperidines (Manescalchi, Nardi, & Savoia, 1994). Another method involves an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the synthesis of N-methylated and N-alkylated amines (Senthamarai et al., 2018).
Electrosynthesis : The electrochemical cyanation of N-alkyl-substituted cyclic six-membered amines, including N-phenylpiperidine derivatives, leads to the formation of α-aminonitriles, a process carried out at a graphite felt anode (Gall et al., 1997).
Catalytic Synthesis : A CpIr complex-catalyzed method has been developed for the N-heterocyclization of primary amines with diols, leading to the synthesis of various cyclic amines, including phenylpiperidines (Fujita, Fujii, & Yamaguchi, 2004).
Biological and Pharmacological Research
Neurotoxicity Studies : Studies on the N-methyltransferases in the brain reveal that they can N-methylate phenylpiperidine derivatives, producing neurotoxic compounds. This suggests a role in neurotoxicity associated with certain environmental pyridines (Ansher et al., 1986).
Anti-inflammatory Properties : Certain phenylpiperidine derivatives have shown activities comparable to phenylbutazone in the rat paw carrageenan test, indicating potential anti-inflammatory properties (Hicks et al., 1979).
Material Science and Chemistry
Optical Properties : Research on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, which includes N-phenylpiperidine derivatives, reveals insights into their photochemical behavior and potential applications in materials science (Yang, Chiou, & Liau, 2002).
Electrocatalysis : A study on the enantioselective voltammetric behavior of chiral amines at gold electrodes modified with a mixed monolayer of chiral nitroxyl radical compound includes the utilization of methylpiperidin-N-oxyl (TEMPO), demonstrating potential applications in electrocatalysis (Kashiwagi et al., 1999).
Wirkmechanismus
Target of Action
N-methyl-N-phenylpiperidin-4-amine is a synthetic opiate agonist belonging to the phenylpiperidine class . It primarily targets the kappa-opiate receptor . The kappa-opiate receptor plays a crucial role in pain perception, consciousness, motor control, and mood .
Mode of Action
This compound interacts with its target, the kappa-opiate receptor, as an agonist . This means it binds to the receptor and activates it, triggering a response. It has more affinity for the kappa-receptor than morphine . This interaction results in analgesic and sedative properties, providing relief from severe pain .
Biochemical Pathways
It’s known that the activation of the kappa-opiate receptor can lead to various downstream effects, including analgesia, sedation, and a decrease in gastrointestinal motility .
Pharmacokinetics
Its chemical structure suggests that it may have similar pharmacokinetic properties to other phenylpiperidine class drugs .
Result of Action
The activation of the kappa-opiate receptor by this compound results in analgesic and sedative effects . This can help manage severe pain. Additionally, it has the unique ability to interrupt postoperative shivering and shaking chills induced by amphotericin B .
Biochemische Analyse
Biochemical Properties
N-methyl-N-phenylpiperidin-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, affecting their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic processes .
Cellular Effects
The effects of this compound on cells are diverse and profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, this compound can impact cellular signaling by interacting with receptors and other signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, affecting the overall cellular function. For instance, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. Conversely, it can also activate enzymes, enhancing the production of other metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic pathways. Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various substances. For example, the compound may influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting the levels of these important signaling molecules. Additionally, this compound can alter metabolic flux, leading to changes in the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cells, this compound can accumulate in certain compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is important for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is a key factor in determining its biological effects .
Eigenschaften
IUPAC Name |
N-methyl-N-phenylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12/h2-6,12-13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNDZRDPOYGIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640809 | |
| Record name | N-Methyl-N-phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200413-57-6 | |
| Record name | N-Methyl-N-phenyl-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200413-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















